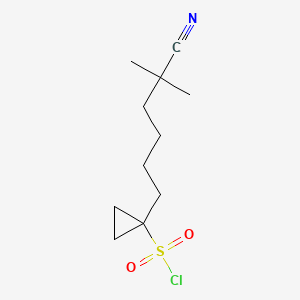
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H5F4NO5 and a molecular weight of 283.14 g/mol It is characterized by the presence of a nitro group and a tetrafluoroethoxy group attached to a benzoic acid core
Métodos De Preparación
The synthesis of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the nitration of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function. The nitro group can participate in redox reactions, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and binding interactions .
Comparación Con Compuestos Similares
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid:
3-Nitrobenzoic acid: Lacks the tetrafluoroethoxy group, which influences its solubility and chemical properties.
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene:
The presence of both the nitro and tetrafluoroethoxy groups in 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid makes it unique and valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H5F4NO5 |
|---|---|
Peso molecular |
283.13 g/mol |
Nombre IUPAC |
3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F4NO5/c10-8(11)9(12,13)19-6-2-1-4(7(15)16)3-5(6)14(17)18/h1-3,8H,(H,15,16) |
Clave InChI |
VQMYADQKYMZCQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










amine](/img/structure/B15310507.png)


amine](/img/structure/B15310535.png)


